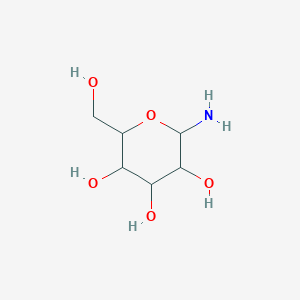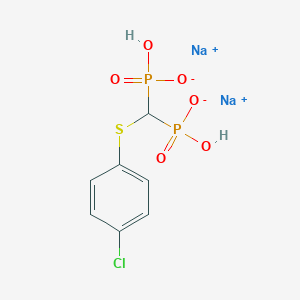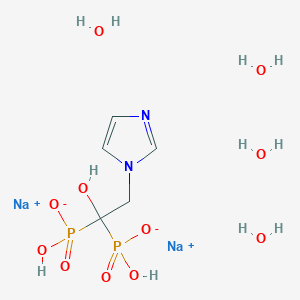
6-アミノウラシル
概要
説明
6-Aminouracil is a heterocyclic organic compound that belongs to the pyrimidine family. It is a derivative of uracil, where an amino group replaces the hydrogen atom at the sixth position of the pyrimidine ring. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
科学的研究の応用
6-Aminouracil and its derivatives have a wide range of applications in scientific research:
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: It is employed in the production of dyes, polymers, and other materials with specific properties.
作用機序
Target of Action
6-Aminouracil is a versatile heterocyclic compound that is frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings . These compounds can serve to address various biological and pharmacological targets. Specifically, 6-Aminouracil derivatives selectively inhibit the DNA polymerase III of Bacillus subtilis and other Gram-positive bacteria .
Mode of Action
The interaction of 6-Aminouracil with its targets involves a one-pot three-component cyclo-condensation reaction . This reaction involves bis(aldehydes) containing ether-amide or ester-amide linkages with 6-Aminouracil in boiling acetic acid . The result of this interaction depends on the reaction conditions and can yield tetrakis(6-aminopyrimidine-2,4-diones) or bis(tetraoxodecahydropyrido[2,3-d:6,5-d’]dipyrimidines) .
Biochemical Pathways
6-Aminouracil is involved in the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures are part of a wide range of multicomponent reactions that include 6-Aminouracil in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s molecular weight and chemical formula, which can influence its adme properties, are known . The molecular weight of 6-Aminouracil is 127.10, and its chemical formula is C4H5N3O2 .
Result of Action
The molecular and cellular effects of 6-Aminouracil’s action are primarily related to its role as a selective inhibitor of DNA polymerase III . This inhibition can affect the replication process of the DNA in the targeted bacteria, potentially leading to their death or growth inhibition.
Action Environment
It’s known that the reaction conditions, such as the presence of ether-amide or ester-amide linkages and the temperature of the acetic acid, can affect the outcome of the interaction between 6-aminouracil and its targets .
準備方法
Synthetic Routes and Reaction Conditions
6-Aminouracil can be synthesized through several methods. One common approach involves the amination of 6-chlorouracil or 6-bromouracil using aqueous ammonia. This reaction typically occurs under mild conditions, resulting in the substitution of the halogen atom with an amino group .
Another method involves the lithiation of 1-substituted 6-(phenylsulfanyl)uracils followed by reaction with various electrophiles. This method requires the use of lithium 2,2,6,6-tetramethylpiperidide in tetrahydrofuran solution at low temperatures .
Industrial Production Methods
Industrial production of 6-aminouracil often employs large-scale amination reactions using 6-halogenated uracil derivatives. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Aminouracil undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can form fused heterocyclic compounds through cyclization reactions.
Common Reagents and Conditions
N-Alkylation and S-Alkylation: These reactions involve alkyl halides and are typically carried out in the presence of a base.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include substituted aminouracil derivatives, fused heterocyclic compounds, and various pyrimidine-based structures .
類似化合物との比較
6-Aminouracil is unique due to its specific substitution pattern and reactivity. Similar compounds include:
6-Chlorouracil: A precursor in the synthesis of 6-aminouracil.
6-Bromouracil: Another precursor used in the amination process.
5-Aminouracil: A related compound with the amino group at a different position, leading to different reactivity and applications.
These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of 6-aminouracil in various scientific and industrial contexts .
特性
IUPAC Name |
6-amino-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDZXOWGUAIUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061241 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-83-6 | |
| Record name | 6-Aminouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Aminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Aminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-aminouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-aminouracil?
A: The molecular formula of 6-aminouracil is C4H5N3O2, and its molecular weight is 127.11 g/mol. []
Q2: What are the key spectroscopic characteristics of 6-aminouracil?
A2: 6-Aminouracil can be characterized using various spectroscopic methods:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands influenced by substituents and solvent polarity. []
- FT-IR Spectroscopy: Shows characteristic peaks for N-H, C=O, and C-N stretching vibrations, allowing for the identification of functional groups. []
- 1H NMR Spectroscopy: Provides information on the chemical environment of hydrogen atoms in the molecule, enabling structural elucidation. []
- 13C NMR Spectroscopy: Reveals details about the carbon skeleton of the molecule, aiding in isomer differentiation. []
Q3: How does the presence of an amino group at the 6th position impact the hydrogen bonding capabilities of 6-aminouracil compared to uracil?
A: The amino group at the 6th position significantly enhances the hydrogen bonding capabilities of 6-aminouracil compared to uracil. It introduces a donor-donor-acceptor (DDA) hydrogen bonding site in addition to the acceptor-donor-acceptor (ADA) site present in uracil. This allows 6-aminouracil to form a wider variety of hydrogen-bonding patterns, influencing its crystal packing and interactions with other molecules. []
Q4: What are some key applications of 6-aminouracil derivatives in various fields?
A4: 6-aminouracil derivatives have demonstrated potential in diverse applications, including:
- Pharmaceuticals: As potential anticancer agents, they exhibit cytotoxic activity against cancer cell lines like L1210 leukemia. [] They also show promise as inhibitors of thymidine phosphorylase, an enzyme implicated in tumor growth and metastasis. []
- Material Science: They can be used as precursors for the synthesis of polymers, such as polyurethane foams, with improved thermal stability and reduced flammability. []
- Coordination Chemistry: 6-Aminouracil derivatives can act as versatile building blocks in the synthesis of coordination polymers with intriguing structural features and potential applications in areas like conductivity. []
Q5: How does 6-aminouracil react with aldehydes, and what are the potential applications of the resulting products?
A5: 6-Aminouracil readily reacts with aldehydes under specific conditions to yield various heterocyclic compounds:
- Bis(6-aminouracil-5-yl)methanes: These compounds can be synthesized via a pseudo three-component condensation reaction using catalysts like ceric ammonium nitrate (CAN) in aqueous ethanol at room temperature. They hold potential biological relevance. []
- 5-Alkyl/arylidenebarbituric acids: These derivatives are formed through an FeCl3·6H2O catalyzed domino reaction with aldehydes and water, where water acts as both solvent and reactant. This method offers a regioselecive approach for their synthesis. []
Q6: How have computational chemistry methods contributed to our understanding of 6-aminouracil and its derivatives?
A6: Computational methods have played a crucial role in elucidating the properties and behavior of 6-aminouracil:
- Hydrogen Bonding Analysis: Density Functional Theory (DFT) calculations have been used to investigate the hydrogen bonding interactions of 6-aminouracil with natural DNA bases, revealing its potential as an artificial nucleobase. []
- Structure and Stability: DFT calculations have been employed to study the structure and stability of 6-aminouracil, including the influence of the amino group on its electronic properties and interactions with water molecules. []
Q7: What are the key structure-activity relationships observed in 6-aminouracil derivatives?
A7: Modifications to the 6-aminouracil scaffold significantly impact its biological activity:
- Anticancer Activity: Studies on 5-cinnamoyl-6-aminouracils revealed that the 1,3-dimethyl derivative exhibited in vivo activity against P388 leukemia. Introducing hydrophilic side chains at the 6-amino group enhanced cytotoxic activity against L1210 leukemia in vitro. []
- Thymidine Phosphorylase Inhibition: Substitutions at the 5-position of 6-aminouracils and the 7-position of pyrrolo[2,3-d]pyrimidine-2,4-diones, derived from 6-aminouracil, influenced their inhibitory potency against thymidine phosphorylase. []
Q8: What are some efficient synthetic routes for the preparation of 6-aminouracil and its derivatives?
A8: Several synthetic methods have been developed for 6-aminouracil and its derivatives:
- From Ureas and Cyanoacetylureas: A one-pot synthesis utilizes in situ generated ureas and cyanoacetylureas in the presence of an ionic liquid catalyst, 1,1,3,3-tetramethylguanidine acetate. []
- Carbamoylation of 6-Aminouracils: Microwave-assisted reaction of 6-aminouracils with isocyanates provides efficient access to carbamoylated uracil derivatives with shortened reaction times compared to conventional methods. []
Q9: Can you elaborate on the reaction of 6-aminouracil with ketenethioacetals and its significance?
A: This reaction provides a versatile route to diverse pyrido[2,3-d]pyrimidine derivatives, which hold potential biological activities. The reaction proceeds through a Michael addition followed by cyclization. Different ketenethioacetals can be employed to introduce various substituents on the pyrido[2,3-d]pyrimidine scaffold, enabling the exploration of structure-activity relationships. []
Q10: How does 6-aminouracil contribute to the properties of polyurethane foams when incorporated into their structure?
A: Incorporating 6-aminouracil-derived oligoetherols into polyurethane foams enhances their thermal stability. This is attributed to the presence of the thermally stable 1,3-pyrimidine ring within the foam structure. These foams also exhibit reduced flammability, making them suitable for applications where fire safety is crucial. []
Q11: Has 6-aminouracil been investigated for its stabilizing properties in other materials?
A: Yes, 6-aminouracil derivatives have shown promise as environmentally friendly heat stabilizers for polyvinyl chloride (PVC). Research suggests that they can significantly improve the thermal stability of PVC during processing, offering an alternative to traditional heavy metal-based stabilizers. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(2R)-METHYL 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-2-METHYLPROPIONATE](/img/structure/B15488.png)
![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)


